molecular formula C27H22N2O7 B2741117 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 902292-74-4

2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2741117
CAS No.: 902292-74-4
M. Wt: 486.48
InChI Key: RVINARGFWZHJLY-UHFFFAOYSA-N
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Description

This compound features a [1,3]dioxolo[4,5-g]quinolin-8-one core substituted at position 7 with a benzoyl group and at position 5 with an acetamide moiety linked to a 2,4-dimethoxyphenyl group.

Properties

IUPAC Name

2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O7/c1-33-17-8-9-20(22(10-17)34-2)28-25(30)14-29-13-19(26(31)16-6-4-3-5-7-16)27(32)18-11-23-24(12-21(18)29)36-15-35-23/h3-13H,14-15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVINARGFWZHJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction, often using a suitable diol and a dehydrating agent.

    Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 2,4-dimethoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the benzoyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Materials Science: The compound’s properties may be exploited in the development of novel materials, such as organic semiconductors or photonic devices.

Mechanism of Action

The mechanism of action of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting key enzymes involved in cellular processes, leading to altered cellular function.

    Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other critical functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs lie in the substituents on the benzoyl group (position 7) and the acetamide-linked aryl group (position 5). These modifications impact molecular weight, polarity, and steric effects.

Table 1: Comparative Analysis of Structural Analogs
Compound ID/Name Benzoyl Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Data/Applications
Target Compound None (C₆H₅CO-) N-(2,4-dimethoxyphenyl) C₂₈H₂₂N₂O₈* ~514.5* N/A (estimated)
C647-0110 4-Ethoxy N-(4-methoxyphenyl) C₂₈H₂₄N₂O₇ 500.51 Available (23 mg); potential solubility studies
C647-0187 4-Ethyl N-(4-ethoxyphenyl) C₂₉H₂₆N₂O₆ 498.54 Available (9 mg); lipophilicity focus
C647-0232 4-Chloro N-(3-methoxyphenyl) C₂₆H₁₉ClN₂O₆ 498.89 Antibacterial screening candidate
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide 5,7-Dibromo N-(2-methoxyphenyl) C₁₈H₁₄Br₂N₂O₃ 498.03 Antibacterial activity demonstrated
Key Observations:
  • Benzoyl Substituents: Electron-withdrawing groups (e.g., Cl in C647-0232) may enhance stability and alter electronic properties compared to the unsubstituted benzoyl in the target compound.
  • monosubstituted analogs (e.g., C647-0232’s 3-methoxy group) . Dimethoxy vs. ethoxy: Dimethoxy groups (target) confer higher polarity than ethoxy (C647-0187), impacting solubility .

Biological Activity

The compound 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide is a derivative of quinoline and dioxole structures that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O4C_{22}H_{20}N_{2}O_{4}, and it features a complex structure that combines both quinoline and dioxole moieties. The presence of methoxy groups enhances its lipophilicity, which can influence its bioavailability and interaction with biological targets.

Anticancer Activity

In Vitro Studies : Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzo[h]quinolines have shown cytotoxic effects against various cancer cell lines such as G361 (skin cancer), H460 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) with IC50 values ranging from 4.7 to 7.6 µM .

Mechanisms of Action :

  • Induction of Apoptosis : These compounds often induce apoptosis through oxidative stress mechanisms. The activation of cyclin-dependent kinases (CDK2) has been implicated in the regulation of cell cycle progression and apoptosis .
  • DNA Damage : The compounds have been shown to cause oxidative damage to DNA, evidenced by increased levels of 8-hydroxy-20-deoxyguanosine (8-OHdG), a marker of oxidative stress .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G2 phase, further contributing to their anticancer effects .

Case Studies

  • Case Study on Compound 3f : A study highlighted that compound 3f exhibited IC50 values of 5.4 µM against H460 cells and 4.9 µM against MCF7 cells, showing comparable efficacy to doxorubicin (IC50 = 2.1 µM). This suggests that structural modifications significantly impact biological activity .
  • Molecular Docking Studies : Molecular docking analyses revealed that the compound can effectively bind to target proteins such as CDK2 and aromatase, indicating its potential as a therapeutic agent in cancer treatment .

Comparative Analysis

CompoundIC50 (µM)Target Cell LineMechanism
3e5.3G361Apoptosis induction
3f5.4H460Cell cycle arrest
Doxorubicin2.1MCF7DNA intercalation

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield?

The synthesis involves:

  • Electrophilic aromatic substitution to introduce substituents like the benzoyl group (controlled by temperature and catalysts such as Lewis acids) .
  • Nucleophilic substitution for coupling the quinoline core with the acetamide moiety, requiring anhydrous conditions and bases like triethylamine .
  • Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography .

Q. Optimization strategies :

  • Use high-throughput screening to identify optimal solvent systems (e.g., DMF for solubility) .
  • Monitor reactions with TLC/HPLC to minimize side products .
  • Employ catalysts (e.g., KI in nucleophilic steps) to accelerate coupling .

Q. Which analytical techniques are critical for structural validation?

  • NMR spectroscopy : Confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and quinolone carbonyl signals (δ ~170 ppm) .
  • HPLC : Ensures >95% purity by tracking retention times .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles in the quinoline core) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How can contradictory reports about its biological activity be resolved?

Discrepancies in antimicrobial or anticancer efficacy may arise from:

  • Structural variations : Minor changes in substituents (e.g., methoxy vs. ethyl groups) alter target binding .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .

Q. Methodological approaches :

  • Perform dose-response studies across multiple models to establish IC₅₀ consistency .
  • Use molecular docking to compare binding affinities with targets like DNA gyrase .
  • Validate via enzyme inhibition assays (e.g., fluorometric kinase profiling) .

Q. What reaction mechanisms govern its stability under varying pH conditions?

  • Acidic conditions : Protonation of the quinoline nitrogen destabilizes the core, leading to ring-opening via hydrolysis .
  • Basic conditions : Deprotonation of the acetamide NH group triggers nucleophilic attack on the dioxolo ring .
  • Mitigation strategies : Stabilize with buffered solutions (pH 6–8) and avoid prolonged exposure to light/heat .

Q. How can computational methods enhance experimental design for derivative synthesis?

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., benzoylation at C7 vs. C8) .
  • Reaction path modeling : Simulate transition states to identify energy barriers for coupling steps .
  • ADMET profiling : Prioritize derivatives with favorable pharmacokinetic properties (e.g., logP <5) .

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